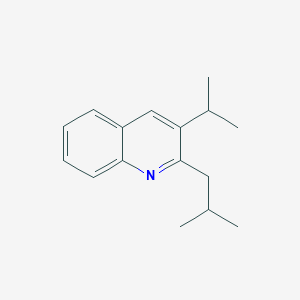![molecular formula C12H10N2O B14131816 7-Methoxypyrido[1,2-a]benzimidazole](/img/structure/B14131816.png)
7-Methoxypyrido[1,2-a]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxypyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles These compounds are characterized by a fused ring system that includes both pyridine and benzimidazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxypyrido[1,2-a]benzimidazole typically involves the condensation of 2-aminobenzimidazole with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the use of carboxylic acid derivatives and subsequent cyclization reactions . The reaction conditions often involve heating and the use of catalysts such as copper acetate or hypervalent iodine(III) compounds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methoxypyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like peroxymonosulfuric acid.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the methoxy group.
Common Reagents and Conditions:
Oxidation: Peroxymonosulfuric acid, hypervalent iodine(III) compounds.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while substitution reactions can yield various functionalized derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 7-Methoxypyrido[1,2-a]benzimidazole involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Benzimidazole: Shares the benzimidazole core but lacks the pyridine ring.
Pyrido[1,2-a]benzimidazole: Similar structure but without the methoxy group.
Azolo[1,5-a]pyrimidines: Another class of heterocycles with similar biological activities.
Uniqueness: 7-Methoxypyrido[1,2-a]benzimidazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and ability to interact with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H10N2O |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
7-methoxypyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C12H10N2O/c1-15-9-5-6-11-10(8-9)13-12-4-2-3-7-14(11)12/h2-8H,1H3 |
Clave InChI |
UBMHTDJHRADLPT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N3C=CC=CC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14131759.png)
![3-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,2-benzothiazin-4-ol 1,1-dioxide](/img/structure/B14131761.png)
![Dimethyl[bis(phenylethynyl)]stannane](/img/structure/B14131766.png)




![{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}acetic acid](/img/structure/B14131810.png)
![[3,3'-Bipyridine]-2,6-diamine](/img/structure/B14131821.png)
![[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-YL-4'-(1-naphthalenyl)-](/img/structure/B14131825.png)
